
5-Methyl-2-(propan-2-yl)phenyl pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(propan-2-yl)phenyl pentanoate is an ester compound characterized by its pleasant odor, which is often used in fragrances and flavoring agents. Esters like this one are known for their distinctive aromas and are commonly found in nature, contributing to the scents of fruits and flowers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)phenyl pentanoate typically involves the esterification of 5-Methyl-2-(propan-2-yl)phenol with pentanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of zeolite catalysts can also enhance the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(propan-2-yl)phenyl pentanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back into its corresponding alcohol and carboxylic acid.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: 5-Methyl-2-(propan-2-yl)phenol and pentanoic acid.
Reduction: 5-Methyl-2-(propan-2-yl)phenyl pentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methyl-2-(propan-2-yl)phenyl pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of the phenolic group.
Medicine: Explored for its potential use in drug delivery systems, where esters are used to modify the solubility and bioavailability of active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavoring agents, and plasticizers
Mécanisme D'action
The mechanism by which 5-Methyl-2-(propan-2-yl)phenyl pentanoate exerts its effects is primarily through its interaction with biological membranes. The ester group can undergo hydrolysis, releasing the active phenolic compound, which can then interact with cellular targets. The phenolic group is known to disrupt microbial cell membranes, leading to antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl pentanoate: Another ester with a fruity odor, commonly used in fragrances and flavoring agents.
Ethyl acetate: A widely used ester in the production of perfumes and as a solvent in various industrial applications.
Isopropyl butyrate: Known for its pleasant odor and used in the flavoring industry.
Uniqueness
5-Methyl-2-(propan-2-yl)phenyl pentanoate is unique due to the presence of the phenolic group, which imparts additional antimicrobial properties not found in simpler esters like methyl pentanoate or ethyl acetate. This makes it particularly valuable in applications where both fragrance and antimicrobial activity are desired .
Propriétés
Numéro CAS |
80356-10-1 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
(5-methyl-2-propan-2-ylphenyl) pentanoate |
InChI |
InChI=1S/C15H22O2/c1-5-6-7-15(16)17-14-10-12(4)8-9-13(14)11(2)3/h8-11H,5-7H2,1-4H3 |
Clé InChI |
RIJOKQDIPZLLFF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OC1=C(C=CC(=C1)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


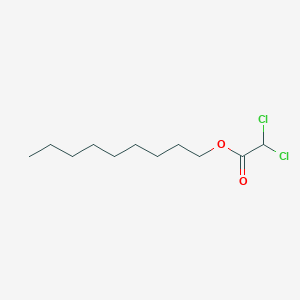
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
![3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene](/img/structure/B14427788.png)
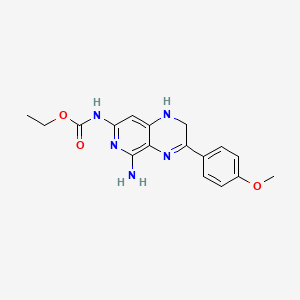

![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)
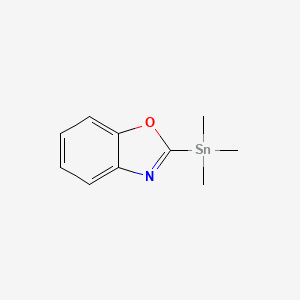
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)
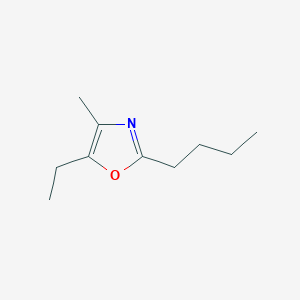
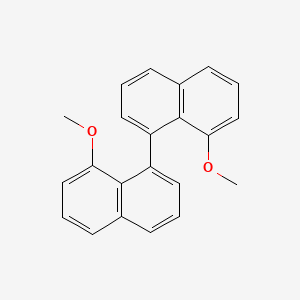


![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)
